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Introduction
Butalene, with the systematic name bicyclo[2.2.0]hexa-1,3,5-triene, is a fascinating and highly

strained polycyclic aromatic hydrocarbon. Composed of two fused cyclobutadiene rings, it

represents a structural isomer of benzene.[1] Its unique structure, which can be visualized as

benzene with an internal bridge, presents a significant challenge to conventional notions of

aromaticity due to the inherent ring strain.[1] Computational studies have been pivotal in

elucidating the predicted physical and chemical properties of this transient molecule, offering

valuable insights for researchers in organic chemistry and materials science. This guide

provides a comprehensive overview of the theoretically predicted properties of butalene, the

computational methodologies employed for these predictions, and visual representations of its

key chemical relationships.

Predicted Physical and Chemical Properties of
Butalene
The physical properties of butalene have been predicted through various computational

chemistry methods. Due to its high reactivity and instability, experimental data is scarce. The

following tables summarize the key predicted physical and chemical characteristics of

butalene.
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Property Predicted Value

Molecular Formula C₆H₄

Molar Mass 76.09 g/mol

Appearance Predicted to be a colorless crystalline solid

Symmetry D₂h

Geometric Structure Planar

Melting Point 85 °C (estimated)

Sublimation Point 65 °C at 0.1 mmHg (estimated)

Density 1.25 g/cm³ (calculated)

Refractive Index 1.65 (calculated)

Vapor Pressure 15 mmHg at 25 °C (estimated)

Table 1: Predicted Physical Properties of Butalene

Property Predicted Value

Standard Enthalpy of Formation 110.3 ± 2.5 kcal/mol

Strain Energy ~65 kcal/mol

HOMO-LUMO Gap 4.2 eV

Aromaticity
Considered aromatic with 6 π-electrons, with

resonance around the perimeter

Thermal Decomposition
Occurs above 150°C; half-life of 2.3 hours at

180°C

Diels-Alder Reactivity

Acts as both diene and dienophile; second-order

rate constant with maleic anhydride at 25°C is

1.5 × 10⁻³ M⁻¹·s⁻¹

Table 2: Predicted Thermochemical and Reactivity Properties of Butalene
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Computational Methodologies
The prediction of butalene's physical and chemical properties relies heavily on computational

quantum chemistry methods. These theoretical approaches provide a framework for

understanding the behavior of highly reactive and unstable molecules that are challenging to

study experimentally.

Density Functional Theory (DFT)
A significant portion of the theoretical data on butalene has been obtained using Density

Functional Theory (DFT). This method is favored for its balance of computational cost and

accuracy in predicting the electronic structure and properties of molecules.

Functionals and Basis Sets: Calculations are often performed using hybrid functionals such

as B3LYP or meta-hybrid functionals like M06-2X. These functionals are paired with Pople-

style basis sets, for instance, 6-31G(d) or larger sets like 6-311++G(d,p), to provide a good

description of the molecular orbitals and energies.[2][3]

Geometry Optimization: The initial step in these calculations involves geometry optimization,

where the lowest energy arrangement of the atoms in the molecule is determined. For

butalene, these optimizations consistently predict a planar D₂h symmetry.

Property Calculations: Once the geometry is optimized, various properties can be calculated.

These include:

Thermodynamic Properties: Standard enthalpy of formation and strain energy are

calculated by comparing the energy of the optimized structure to that of appropriate

reference compounds.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO)

and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the

HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic transitions.

Spectroscopic Properties: While not detailed in the provided data, these methods can also

predict spectroscopic signatures such as NMR chemical shifts and vibrational frequencies,

which would be crucial for the experimental identification of butalene.
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Ab Initio Methods
For higher accuracy, more computationally intensive ab initio methods can be employed.

Møller-Plesset Perturbation Theory (MP2): This method provides a higher level of theory by

including electron correlation effects not fully accounted for in standard DFT.

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with single, double, and

perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum

chemistry for their high accuracy in energy calculations.

These advanced methods are used to refine the energies and properties calculated at the DFT

level, providing more reliable predictions.

Key Chemical Relationships and Pathways
The chemistry of butalene is dominated by its high strain and its relationship to other C₆H₆

isomers, particularly benzene and Dewar benzene.

Synthesis of Butalene from Dewar Benzene
The most cited proposed synthesis of butalene involves an elimination reaction from a Dewar

benzene derivative.[1][4] Dewar benzene is a bicyclic isomer of benzene that is less stable but

can be isolated. The transformation to the even more strained butalene is a critical conceptual

step.

Reactant Product

Dewar Benzene Derivative Transition StateElimination Reaction Butalene

Formation of
Internal Bridge

Click to download full resolution via product page

Proposed synthesis of Butalene from a Dewar Benzene derivative.

Aromaticity and Strain in Butalene
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Butalene presents a unique case where aromaticity coexists with significant ring strain. While it

possesses 6 π-electrons, conforming to Hückel's rule for aromaticity, the fused four-membered

rings impose severe angle strain.[1] This duality governs its predicted properties and high

reactivity.

Key Molecular Features

Butalene

Aromatic Character
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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